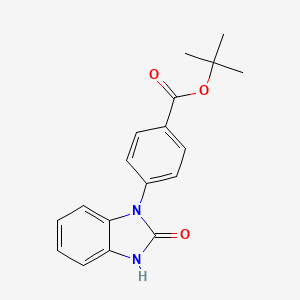

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-16(21)12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-17(20)22/h4-11H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVMUAVVINYWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698881-96-7 | |

| Record name | tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate typically involves the condensation of a benzimidazole derivative with a benzoic acid derivative. One common method includes the reaction of 2-aminobenzimidazole with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

Reduction: The carbonyl group in the benzimidazole ring can be reduced to form alcohol derivatives.

Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: N-oxide derivatives of benzimidazole.

Reduction: Alcohol derivatives of benzimidazole.

Substitution: 4-(2-oxo-3H-benzimidazol-1-yl)benzoic acid.

Scientific Research Applications

Tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The benzimidazolone scaffold is versatile, and modifications to its substituents significantly influence pharmacological and physicochemical properties. Below is a comparative analysis of tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate and a structurally related analogue from the literature:

Analysis of Structural and Functional Differences

Substituent Impact on Receptor Binding: The piperidine-linked analogue in exhibits nanomolar IC50 values for somatostatin receptor 2 (SSTR2), indicating high binding affinity. The piperidine-carboxylate group likely facilitates interactions with the receptor’s hydrophobic pocket, while the indole moiety may contribute to π-π stacking or hydrogen bonding. In contrast, this compound lacks the piperidine-indole substituent, which may explain the absence of reported SSTR2 activity. The tert-butyl benzoate group could sterically hinder receptor engagement or redirect the compound toward alternative targets.

Lipophilicity and Pharmacokinetics :

- The tert-butyl ester in the target compound increases logP (lipophilicity) compared to the piperidine-carboxylate analogue. This modification may enhance blood-brain barrier penetration or prolong half-life but could reduce aqueous solubility.

The piperidine analogue’s structural complexity (e.g., stereochemistry at the 2S and 2R positions) likely necessitated advanced refinement tools like SHELXL or SHELXTL.

Research Findings and Implications

- The piperidine-linked compound’s dual IC50 values (0.26 nM and 6.5 nM) suggest assay-dependent variability, possibly due to differences in cell lines, ligand concentrations, or experimental conditions .

Biological Activity

Tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzimidazole moiety, which is known for various biological activities. The structure can be represented as follows:

This compound features a tert-butyl group attached to a benzoate, which contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research has indicated that compounds containing benzimidazole derivatives can inhibit various enzymes, including those involved in metabolic pathways of pathogens like Mycobacterium tuberculosis (Mtb) .

- Antioxidant Properties : Benzimidazole derivatives have been reported to exhibit antioxidant activity, which may contribute to their protective effects against cellular damage .

- Antitumor Activity : Some studies suggest that benzimidazole derivatives possess antitumor properties, potentially through the induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mtb enzymes | |

| Antioxidant | Scavenging free radicals | |

| Antitumor | Induction of apoptosis | |

| Enzyme Inhibition | Targeting metabolic pathways |

Case Study 1: Antimicrobial Activity

In a study aimed at identifying new inhibitors for Mtb, this compound was evaluated for its efficacy against various strains. The compound demonstrated significant inhibitory effects on the growth of Mtb, particularly by targeting the inosine monophosphate dehydrogenase (IMPDH) enzyme, which is crucial for nucleotide biosynthesis in bacteria .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of this compound using various assays. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role as a therapeutic agent in oxidative stress-related diseases .

Case Study 3: Antitumor Potential

A separate study explored the antitumor activity of benzimidazole derivatives, including this compound. The findings revealed that the compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.